8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 1-(diphenylmethyl)piperazine with a suitable alkylating agent to introduce the fluorophenyl group . The reaction conditions typically include the use of a solvent such as acetonitrile and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of solvents like acetonitrile and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce the corresponding alcohols.
Scientific Research Applications
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: This compound shares the piperazine core and is used in similar synthetic applications.
8-[4-(Diphenylmethyl)-1-piperazinyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine: Another compound with a piperazine ring and similar structural features.
Uniqueness
8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a fluorophenyl group and a purine core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C32H33FN6O2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C32H33FN6O2/c1-35-30-29(31(40)36(2)32(35)41)39(21-25-15-9-10-16-26(25)33)27(34-30)22-37-17-19-38(20-18-37)28(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-16,28H,17-22H2,1-2H3 |
InChI Key |
PUJDWYIJDWODOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6F |
Origin of Product |
United States |
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